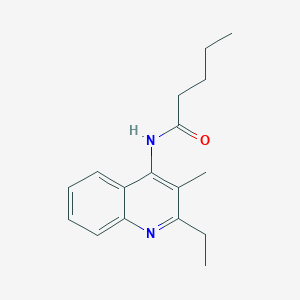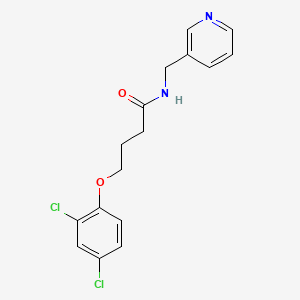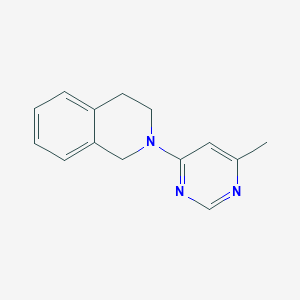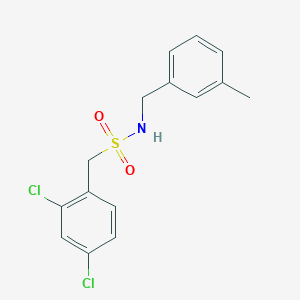
N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide
Vue d'ensemble
Description
N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as EMQ and is a member of the quinoline family of compounds. EMQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in several physiological and pathological processes.
Applications De Recherche Scientifique
EMQ has been extensively studied for its potential therapeutic applications in various disease conditions. The most significant application of EMQ is in the treatment of cancer. N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibitors such as EMQ have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells, leading to increased cell death. EMQ has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation has been implicated in the pathogenesis of these diseases.
Mécanisme D'action
EMQ exerts its pharmacological effects by inhibiting the activity of N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide, an enzyme involved in DNA repair mechanisms. N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibition leads to the accumulation of DNA damage in cancer cells, which enhances the efficacy of chemotherapy and radiation therapy. In neurodegenerative diseases, N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation leads to the accumulation of DNA damage and neuronal cell death. EMQ has been shown to inhibit N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation and prevent neuronal cell death in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
EMQ has been shown to have several biochemical and physiological effects. N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibition by EMQ leads to the accumulation of DNA damage in cancer cells, which enhances the efficacy of chemotherapy and radiation therapy. EMQ has also been shown to prevent neuronal cell death in animal models of neurodegenerative diseases by inhibiting N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation. Additionally, EMQ has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
EMQ has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide, making it an ideal tool for studying the role of N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide in various disease conditions. EMQ has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, EMQ has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibitors. Additionally, EMQ may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
EMQ has several potential future directions for research. One area of interest is the development of more potent and selective N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibitors. Another area of interest is the identification of new disease conditions where N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation plays a role in the pathogenesis. EMQ has also been shown to have potential in combination therapy with other cancer treatments, and further studies are needed to optimize the dosing and scheduling of combination therapy. Finally, EMQ has been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-6-11-16(20)19-17-12(3)14(5-2)18-15-10-8-7-9-13(15)17/h7-10H,4-6,11H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYUIHIKSTYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4760577.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4760585.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4760591.png)
![N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B4760601.png)
![2-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4760606.png)

![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4760617.png)



![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![3-ethyl-5-{[3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760659.png)

![N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)